molecular formula C9H12BrNO B13587318 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol

2-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol

Cat. No.: B13587318
M. Wt: 230.10 g/mol
InChI Key: FKKVSCHFZYVHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol is an organic compound that features a brominated pyridine ring attached to a methylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 5-bromopyridine as a starting material, which undergoes a series of reactions including nucleophilic substitution and reduction to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopyridin-2-yl)methanol: Similar structure but lacks the methylpropanol group.

    2-(5-Bromopyridin-2-yl)acetonitrile: Contains a nitrile group instead of a hydroxyl group.

    (E)-N-(5-Bromopyridin-2-yl)-N’-hydroxymethanimidamide: Contains an amidine group.

Uniqueness

2-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol is unique due to the presence of both a brominated pyridine ring and a methylpropanol group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C9H12BrNO/c1-9(2,6-12)8-4-3-7(10)5-11-8/h3-5,12H,6H2,1-2H3

InChI Key

FKKVSCHFZYVHAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=NC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.